molecular formula C16H6F6N2O2 B13691471 1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-

1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-

Cat. No.: B13691471
M. Wt: 372.22 g/mol
InChI Key: GAQVRYAUXJRQSE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isocyanate groups and two trifluoromethyl groups attached to a biphenyl backbone. This compound is used in various industrial and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- typically involves the reaction of 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) with nickel in methanol to produce 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. This intermediate is then reacted with concentrated sulfuric acid to obtain the crude product, which is further purified by recrystallization with methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include ureas, urethanes, and other derivatives depending on the specific nucleophile used.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- involves its reactivity with nucleophiles. The isocyanate groups react with nucleophiles to form stable products, which can then interact with various molecular targets and pathways. This reactivity is harnessed in various applications, including polymer synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldiisocyanate: Similar in structure but lacks the trifluoromethyl groups.

    2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of isocyanate groups.

Uniqueness

1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is unique due to the presence of both isocyanate and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring these specific properties .

Properties

Molecular Formula

C16H6F6N2O2

Molecular Weight

372.22 g/mol

IUPAC Name

4-isocyanato-1-[4-isocyanato-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C16H6F6N2O2/c17-15(18,19)13-5-9(23-7-25)1-3-11(13)12-4-2-10(24-8-26)6-14(12)16(20,21)22/h1-6H

InChI Key

GAQVRYAUXJRQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)C2=C(C=C(C=C2)N=C=O)C(F)(F)F

Origin of Product

United States

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